4-Aminobenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Physical and Chemical Properties Analysis
The molecular weight of 4-Aminobenzo[d]isoxazole-3-carboxylic Acid is 178.15 . It is a solid substance stored at refrigerator temperatures .Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis : An alternative synthesis of a conformationally constrained analogue of aspartic acid, which includes 4-Aminobenzo[d]isoxazole-3-carboxylic acid, is described. This method achieved a 27% overall yield in five steps, a significant improvement over previous methods (Conti et al., 2007).
- Vibrational Spectroscopy : A study on 4-Aminobenzoic acid explored its structural forms in the gas phase, revealing details about its vibrational spectra and binding motifs (Khuu et al., 2020).
- Isoxazole and Oxazole Derivatives : Research on the synthesis of isoxazole-4-carboxylic acid derivatives highlighted the potential for producing various esters and amides, offering insights into the versatility of the compound in synthetic chemistry (Serebryannikova et al., 2019).
Material Science and Electrochemistry
- Electrochemical Applications : A novel electrochemical immunosensor for aflatoxin B1 was developed using 4-Aminobenzoic acid. This showcases the application of the compound in the development of sensitive and specific detection tools in biochemistry (Shi et al., 2020).
- Cocrystal Structures : Studies on cocrystalline molecular adducts of aminobenzoic acids, including 4-aminobenzoic acid, provided insights into hydrogen-bonding associations, which are crucial for understanding molecular interactions and designing new materials (Lynch et al., 1994).
Biological and Medicinal Chemistry
- Biological Activity : Research into the synthesis and biological activity of certain derivatives of the compound revealed its potential in promoting the growth of E. coli, which can have implications in microbiology and possibly in medical applications (Denton et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-amino-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFSPHPRCOIXOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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